5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)9-5-4-8(12)10(13-9)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCVYDBVGCMDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester (commonly referred to as BCPM) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12BrN1O3
- Molecular Weight : 287.12 g/mol
The compound features a bromine atom, a cyclopropyl group, and a methoxy substituent on the pyridine ring, which contribute to its unique chemical reactivity and biological profile.
BCPM's biological activity is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to exhibit:
- Antimicrobial Activity : BCPM demonstrates potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Properties : Research indicates that BCPM can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. It has shown promise in targeting specific cancer types, including breast and colon cancers.
- Anti-inflammatory Effects : BCPM has been observed to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities and findings associated with BCPM:
Case Studies
-
Antibacterial Efficacy Study :
A study conducted on various bacterial strains revealed that BCPM exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL, indicating strong antibacterial activity against both Staphylococcus aureus and Escherichia coli. This study highlights the potential use of BCPM as a lead compound for developing new antibiotics. -
Cancer Cell Line Research :
In vitro studies using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that BCPM reduced cell viability by more than 70% at concentrations of 10 µM after 48 hours. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis rates. -
Anti-inflammatory Mechanism Investigation :
An experiment assessing the effect of BCPM on lipopolysaccharide (LPS)-induced macrophages showed a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
One of the prominent applications of 5-bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester is its use as a precursor in the synthesis of antimicrobial agents. Its structural properties allow for modifications that enhance antibacterial efficacy against various pathogens. For instance, derivatives of this compound have shown activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
1.2 Anti-inflammatory Properties
Research indicates that compounds similar to 5-bromo-6-cyclopropylmethoxypyridine derivatives exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs. The cyclopropyl group is known to influence biological activity by modulating interactions with biological targets .
Agricultural Applications
2.1 Herbicidal Activity
The compound has been explored for its potential use as a herbicide. Its ability to inhibit specific enzymes in plant growth pathways suggests that it could serve as an effective agent against unwanted vegetation in agricultural settings. Studies have indicated that modifications to the pyridine ring can enhance herbicidal properties .
2.2 Pest Control
Similar compounds have been developed into formulations aimed at controlling agricultural pests. The unique structure of 5-bromo-6-cyclopropylmethoxypyridine allows for specific targeting of pest species while minimizing impacts on non-target organisms .
Materials Science
3.1 Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives. The bromine atom serves as a reactive site for further functionalization, allowing the development of materials with enhanced thermal and mechanical properties .
Data Tables
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against Gram-positive bacteria |
| Anti-inflammatory Drugs | Potential for new anti-inflammatory formulations | |
| Agricultural Science | Herbicides | Inhibits specific plant growth enzymes |
| Pest Control | Targets specific pest species | |
| Materials Science | Polymer Synthesis | Enhances thermal/mechanical properties |
Case Studies
Case Study 1: Antimicrobial Derivatives
A study published in a peer-reviewed journal demonstrated that derivatives synthesized from 5-bromo-6-cyclopropylmethoxypyridine exhibited a minimum inhibitory concentration (MIC) of less than 32 µg/mL against Staphylococcus aureus. This highlights the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Herbicidal Efficacy
In agricultural trials, formulations based on this compound showed significant herbicidal activity against common weed species, outperforming existing commercial herbicides in terms of efficacy and environmental safety .
Case Study 3: Polymer Development
Research into the use of 5-bromo-6-cyclopropylmethoxypyridine in polymer synthesis revealed that incorporating this compound into polymer matrices resulted in materials with improved resistance to thermal degradation, making them suitable for high-performance applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Cyclopropylmethoxy vs. Methoxy : The cyclopropylmethoxy group introduces steric hindrance and rigidity compared to simpler methoxy substituents (e.g., in 6-methoxy-N2-methylpyridine-2,3-diamine), which may influence conformational stability in receptor interactions .
- Ester Reactivity : The methyl ester at position 2 is a common feature, enabling hydrolysis to carboxylic acids for further derivatization.
Comparison with Non-Pyridine Methyl Esters
The evidence includes diverse methyl esters, such as fatty acid methyl esters (FAMEs) and diterpene esters (e.g., sandaracopimaric acid methyl ester ). Key differences include:

- Backbone Structure : Pyridine derivatives exhibit aromaticity and heteroatom-mediated reactivity, unlike aliphatic FAMEs (e.g., palmitic acid methyl ester ).


- Applications : FAMEs are widely used in biofuels and metabolomics, while pyridine esters are specialized in synthetic chemistry and drug discovery .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves:
- Starting from a suitable pyridine carboxylic acid or ester precursor.
- Selective bromination at the 5-position of the pyridine ring.
- Introduction of the cyclopropylmethoxy substituent at the 6-position.
- Esterification to form the methyl ester of the carboxylic acid moiety.
This approach ensures regioselectivity and functional group compatibility throughout the synthesis.
Preparation of 5-Bromopyridine-2-carboxylic Acid Methyl Ester Intermediate
A key intermediate in the synthesis is methyl 5-bromopicolinate (5-bromopyridine-2-carboxylic acid methyl ester), which can be prepared from 5-bromopicolinic acid by acid-catalyzed esterification:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 5-Bromopicolinic acid + Methanol + Sulfuric acid | Esterification at 0 °C, then heated to 70 °C for 6 hours | 92% |
| 2 | Workup: pH adjustment to 6 with sodium bicarbonate | Extraction with ethyl acetate, drying, and purification by washing with diethyl ether/pentane | - |
This method provides a high yield of the methyl ester intermediate as a white solid, which is crucial for further functionalization.
Introduction of the Cyclopropylmethoxy Group at the 6-Position
The 6-position substitution with a cyclopropylmethoxy group is achieved via nucleophilic aromatic substitution (SNAr) on a suitable halogenated pyridine precursor. Based on analogous syntheses of methoxypyridine derivatives:
- Starting from a 2-chloro-6-halopyridine-3-carboxylate, treatment with sodium cyclopropylmethoxide or cyclopropylmethanol derivatives under basic conditions (e.g., sodium hydride or sodium methoxide) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can effect regioselective substitution at the 6-position.
- This regioselectivity is enhanced by the electronic effects of the bromine substituent and the carboxylate ester group.
The reaction conditions typically involve:
| Parameter | Typical Conditions |
|---|---|
| Solvent | THF, DMF, or CH2Cl2 |
| Base | Sodium methoxide or sodium hydride |
| Temperature | Ambient to reflux temperatures (25–80 °C) |
| Reaction Time | Several hours (4–24 h) |
This step yields the 6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester intermediate with high regioselectivity.
Bromination at the 5-Position
The bromination step to introduce the bromine atom at the 5-position can be carried out either before or after the methoxylation depending on the synthetic route. Bromination methods include:
- Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in acidic or neutral media.
- Conditions are controlled to avoid polybromination or substitution at undesired positions.
For example, bromination of 6-methylaminopyridine derivatives has been successfully performed to yield 5-bromo-substituted products with good yields and selectivity.
Summary of a Representative Synthetic Route
| Step | Reaction | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Esterification of 5-bromopicolinic acid | Methanol, H2SO4, 0–70 °C, 6 h | Methyl 5-bromopicolinate, 92% |
| 2 | Nucleophilic substitution at 6-position | Sodium cyclopropylmethoxide, DMF or THF, 25–80 °C | 6-cyclopropylmethoxypyridine ester intermediate |
| 3 | Bromination at 5-position (if not done first) | Br2 or NBS, controlled conditions | 5-bromo substituted product |
| 4 | Purification | Extraction, drying, recrystallization | Pure 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester |
Detailed Research Findings and Notes
- The esterification step is crucial for obtaining a stable intermediate that facilitates further substitutions.
- Regioselective methoxylation or alkoxylation at the 6-position is achievable with high selectivity (>97%) when using appropriate nucleophiles and reaction conditions, as demonstrated in related pyridine derivatives.
- Bromination methods must be carefully controlled to avoid side reactions and ensure substitution specifically at the 5-position, leveraging the directing effects of existing substituents.
- The cyclopropylmethoxy substituent imparts unique steric and electronic properties, enhancing the compound’s biological activity and stability.
- The overall synthetic route is amenable to scale-up due to mild reaction conditions and high yields, supporting potential industrial applications.
Data Table: Key Physicochemical Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrNO3 |
| Molecular Weight | 286.12 g/mol |
| CAS Number | 1415899-20-5 |
| IUPAC Name | methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylate |
| SMILES | COC(=O)C1=NC(=C(C=C1)Br)OCC2CC2 |
| Purity (typical after synthesis) | >95% (by HPLC) |
Q & A
Basic: What are standard synthetic protocols for preparing 5-bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester?
A common approach involves sequential functionalization of pyridine derivatives. For example, bromination at the 5-position can be achieved using SOCl₂ to activate the carboxylic acid group, followed by esterification with methanol or ethanol under reflux conditions . The cyclopropylmethoxy group at the 6-position is typically introduced via nucleophilic substitution using cyclopropylmethyl bromide in the presence of a base (e.g., NaH or K₂CO₃). Purification often employs flash column chromatography with gradients of ethyl acetate/hexanes to isolate the ester product .
Advanced: How can reaction conditions be optimized to mitigate instability of intermediates during synthesis?
Intermediate instability, particularly for the cyclopropylmethoxy-substituted pyridine, may arise from steric hindrance or sensitivity to hydrolysis. Strategies include:
- Low-temperature reactions : Conduct substitutions at 0–5°C to minimize decomposition .
- Inert atmosphere : Use N₂ or Ar to prevent oxidation of the cyclopropyl group .
- Protecting groups : Temporarily protect the carboxylic acid as a tert-butyl ester to reduce side reactions during bromination .
Post-reaction, rapid purification via flash chromatography (e.g., 50–75% ethyl acetate/hexanes) improves yield .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming substitution patterns. The cyclopropylmethoxy group shows distinct splitting (e.g., δ ~3.5–4.0 ppm for OCH₂ and δ ~0.5–1.5 ppm for cyclopropyl protons) .
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 316.03 for C₁₂H₁₄BrNO₃) .
- IR spectroscopy : Ester carbonyl stretching (~1700–1750 cm⁻¹) and C-Br absorption (~600 cm⁻¹) validate functional groups .
Advanced: How do steric and electronic effects of the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?
The cyclopropylmethoxy moiety introduces steric bulk, which can hinder Suzuki-Miyaura couplings at the 5-bromo position. To address this:
- Catalyst selection : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance turnover .
- Microwave-assisted heating : Accelerate coupling reactions (e.g., 120°C for 30 min) to overcome kinetic barriers .
Electronic effects from the electron-donating methoxy group may deactivate the pyridine ring, requiring higher equivalents of boronic acid (2–3 equiv) .
Basic: What are the recommended storage conditions to ensure compound stability?
Store under inert gas (N₂) at 2–8°C in amber vials to prevent photodegradation of the bromine substituent. Desiccants (e.g., silica gel) are critical to avoid hydrolysis of the ester group .
Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Discrepancies often arise from impurities or hydration states. Systematic analysis includes:
- HPLC purity checks : Use C18 columns with acetonitrile/water gradients to detect hydrolyzed byproducts .
- Solubility titrations : Measure saturation points in DMSO, EtOAc, and hexanes at 25°C. Note that the ester is typically soluble in DMSO (>50 mg/mL) but insoluble in hexanes .
Basic: What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles are mandatory due to risks of skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors (H335) .
Advanced: What strategies validate the regioselectivity of bromination at the 5-position?
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density distributions to identify favored bromination sites .
- Isotopic labeling : Synthesize ⁸¹Br-labeled analogs and track incorporation via MS/MS .
- Comparative XRD : Compare crystal structures of brominated vs. non-brominated analogs to confirm positional fidelity .
Basic: How is the purity of the final product assessed?
- HPLC-UV/ELSD : Use a C18 column (MeCN:H₂O = 70:30) with UV detection at 254 nm; purity >97% is acceptable for most studies .
- Elemental analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .
Advanced: What mechanistic insights explain hydrolysis resistance of the methyl ester under basic conditions?
The ester’s stability is attributed to:
- Steric shielding : The adjacent cyclopropylmethoxy group hinders nucleophilic attack by hydroxide ions.
- Electronic effects : Electron-withdrawing bromine at the 5-position reduces electron density at the ester carbonyl, lowering susceptibility to hydrolysis .
Experimental validation involves monitoring hydrolysis rates (pH 7–12) via ¹H NMR and comparing to control esters without substituents .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


